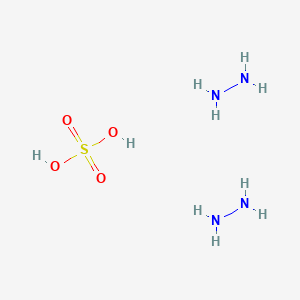

Dihydrazine sulfate

Description

Properties

IUPAC Name |

hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H4N2.H2O4S/c2*1-2;1-5(2,3)4/h2*1-2H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLJAFVPFHRQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-93-2 (Parent), 302-01-2 (Parent) | |

| Record name | Dihydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5065483 | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-80-7 | |

| Record name | Dihydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrazinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6JWJ92J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrazine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrazine sulfate (B86663), with the chemical formula (N₂H₄)₂H₂SO₄, is an inorganic salt formed from the reaction of hydrazine (B178648) with sulfuric acid. While structurally related to the more commonly studied hydrazine sulfate (N₂H₅HSO₄ or N₂H₆SO₄), dihydrazine sulfate possesses distinct physical and chemical properties. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its synthesis, chemical and physical characteristics, and analytical methodologies for its characterization. Furthermore, this document explores its primary application in the context of drug development, focusing on its proposed, albeit controversial, role as an anti-cachectic agent in oncology. Detailed experimental protocols and visualizations of its purported mechanism of action are provided to offer a comprehensive resource for the scientific community.

Chemical and Physical Properties

This compound is a white crystalline solid that is highly soluble in water. It is crucial to distinguish it from hydrazine sulfate (hydrazinium sulfate), which is less soluble. The fundamental properties are summarized in the tables below for clarity and comparison.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Dihydrazinium sulfate, Hydrazine, sulfate (2:1) |

| CAS Number | 13464-80-7[1][2] |

| Molecular Formula | H₁₀N₄O₄S[1][2] |

| Molecular Weight | 162.17 g/mol [2] |

| InChI Key | DBLJAFVPFHRQSP-UHFFFAOYSA-N |

| Canonical SMILES | NN.NN.OS(=O)(=O)O |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white crystals or chunks | [1][3] |

| Melting Point | ~85-104°C | [1][2][3][4] |

| Boiling Point | Decomposes at ~180°C | [1][2] |

| Density | Apparent density 55 lbs/cu ft | [1][2] |

| Solubility in Water | Highly soluble. 202 g/100 ml at 25°C; 221 g/100g at 30°C; 300 g/100g at 40°C; 554 g/100g at 60°C. | [1][2] |

| Solubility in Organic Solvents | Relatively insoluble in most organic solvents. | [2] |

For comparison, the properties of the more commonly referenced hydrazine sulfate are provided below.

Table 3: Chemical Identification of Hydrazine Sulfate

| Identifier | Value |

| Chemical Name | Hydrazine Sulfate or Hydrazinium (B103819) Hydrogen Sulfate |

| CAS Number | 10034-93-2 |

| Molecular Formula | H₆N₂O₄S |

| Molecular Weight | 130.12 g/mol |

Table 4: Physical Properties of Hydrazine Sulfate

| Property | Value | Source |

| Appearance | Colorless rhombic crystals or white powder | [5][6] |

| Melting Point | 254°C (decomposes) | [5][7] |

| Density | 1.37 g/cm³ | [5][6] |

| Solubility in Water | Sparingly soluble in cold water (2.87 g/100 g at 20°C), more soluble in hot water. | [5][8][9] |

| Solubility in Organic Solvents | Insoluble in ethanol. | [5][8] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of hydrazine with sulfuric acid in a 2:1 molar ratio. It can also be prepared from hydrazine sulfate.

General Synthesis of this compound from Hydrazine Sulfate

One common method involves the addition of hydrazine hydrate (B1144303) to a suspension of hydrazine sulfate in water until the hydrazine sulfate dissolves completely.[10] This indicates the formation of the more soluble this compound.

Experimental Protocol: Preparation of this compound Solution

-

Materials: Hydrazine sulfate, hydrazine hydrate, deionized water.

-

Procedure:

-

Prepare a suspension of hydrazine sulfate in a minimal amount of deionized water (e.g., 20 g in 100 ml).[10]

-

With constant stirring, slowly add hydrazine hydrate to the suspension.

-

Continue the addition until all the solid hydrazine sulfate has dissolved, indicating the formation of this compound in solution.[10]

-

The resulting solution contains a high concentration of hydrazine in the form of this compound. Due to its high solubility, obtaining a solid product can be challenging.[10]

-

Synthesis of Hydrazine Hydrate from this compound

Several patented methods describe the preparation of hydrazine hydrate from this compound, which provides insight into the reverse reaction. These processes often involve reacting this compound with a base to neutralize the sulfuric acid and liberate hydrazine.

Experimental Protocol: Preparation of Hydrazine Hydrate from this compound (based on Patent US3015542A)

-

Materials: this compound, water, ammonia (B1221849).

-

Procedure:

-

Dissolve this compound in water (e.g., 81 g in 56.5 g of water).

-

Saturate the solution with ammonia at a temperature below 20°C. This will precipitate ammonium (B1175870) sulfate.

-

Filter the solution to remove the precipitated ammonium sulfate.

-

The filtrate, containing hydrazine hydrate, ammonia, and water, can then be subjected to distillation to recover the hydrazine hydrate.

-

Analytical Characterization

A combination of analytical techniques can be employed to characterize this compound and confirm its purity.

Table 5: Analytical Methodologies for this compound Characterization

| Technique | Purpose | Expected Observations |

| Titration | Quantitative determination of hydrazine content. | Redox titration with an oxidizing agent like iodine can be used. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching and bending, and S-O stretching from the sulfate group are expected. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Proton NMR can be used to observe the hydrazinium protons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Techniques like HPLC-MS/MS can be used for quantification, often after derivatization. |

| Thermal Analysis (TGA/DSC) | To study thermal stability and decomposition. | TGA would show weight loss corresponding to the decomposition of the molecule, while DSC would indicate endothermic or exothermic transitions. |

Application in Drug Development: The Case of Cancer Cachexia

The primary area of investigation for hydrazine salts in medicine, particularly hydrazine sulfate, has been in the treatment of cancer-related cachexia, a debilitating wasting syndrome. It is important to note that the clinical efficacy of hydrazine sulfate is a subject of significant controversy, with many studies failing to demonstrate a clear benefit.[11]

Proposed Mechanism of Action: Inhibition of Gluconeogenesis

The proposed mechanism of action for hydrazine sulfate's anti-cachectic effect is the inhibition of gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates.[12] Cancer cells exhibit a high rate of glycolysis, and it is hypothesized that the host body compensates for this increased glucose demand through gluconeogenesis, leading to a net energy loss and wasting.

Hydrazine sulfate is thought to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEPCK) , a key regulatory enzyme in the gluconeogenesis pathway.[12] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate. By inhibiting this enzyme, hydrazine sulfate is proposed to reduce the host's energy expenditure on glucose production, thereby mitigating cachexia.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of hydrazine sulfate in the context of the gluconeogenesis pathway.

Caption: Proposed inhibition of gluconeogenesis by hydrazine sulfate via PEPCK.

Clinical Evidence and Controversy

Numerous clinical trials have been conducted to evaluate the efficacy of hydrazine sulfate in treating cancer cachexia. While some early studies suggested potential benefits in improving appetite and maintaining body weight, subsequent larger, well-controlled trials have largely failed to demonstrate a significant improvement in survival or quality of life.[11] In some cases, negative effects have been reported. The use of hydrazine sulfate for medical purposes remains unapproved by major regulatory bodies like the U.S. Food and Drug Administration (FDA).

Safety and Handling

This compound, like other hydrazine compounds, is a hazardous substance and should be handled with appropriate safety precautions. It is classified as toxic and an irritant.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.

Conclusion

This compound is a distinct chemical entity with high water solubility, differentiating it from the more commonly known hydrazine sulfate. Its synthesis is achievable through the reaction of hydrazine and sulfuric acid or by the addition of hydrazine to hydrazine sulfate. The primary interest in this class of compounds within drug development has been the controversial application of hydrazine sulfate as an anti-cachectic agent, with a proposed mechanism involving the inhibition of gluconeogenesis. While this provides a clear biochemical hypothesis, the clinical evidence for its efficacy remains weak and contested. This guide has provided a comprehensive overview of the fundamental properties of this compound, including its synthesis, characterization, and the scientific context of its most discussed application, to serve as a valuable resource for researchers in chemistry and drug development. Further research into the specific biological activities of this compound, as distinct from hydrazine sulfate, may yet reveal other potential applications.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. cancerireland.ie [cancerireland.ie]

- 3. Structural insights into the mechanism of PEPCK catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. microbenotes.com [microbenotes.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. scite.ai [scite.ai]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. grokipedia.com [grokipedia.com]

- 11. CN112047312A - Preparation method of hydrazine sulfate - Google Patents [patents.google.com]

- 12. ias.ac.in [ias.ac.in]

Unveiling Dihydrazine Sulfate: A Technical Guide to Its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrazine sulfate (B86663), a compound with the chemical formula (N₂H₅)₂SO₄, has a history rooted in the foundational period of modern chemistry. Its discovery and initial characterization were products of the systematic investigation of nitrogen-containing compounds in the late 19th century. This technical guide delves into the early research surrounding dihydrazine sulfate, providing a comprehensive overview of its initial synthesis, characterization, and the nascent understanding of its properties. The information presented herein is intended to provide a historical and technical foundation for researchers and professionals in the fields of chemistry and drug development.

Discovery and Initial Synthesis

The discovery of this compound is intrinsically linked to the first successful synthesis of its parent compound, hydrazine (B178648), by the German chemist Theodor Curtius in 1887.[1][2] While investigating the reactions of organic diazides, Curtius successfully prepared hydrazine hydrate (B1144303). He subsequently produced hydrazine sulfate by treating organic diazides with dilute sulfuric acid.[1]

Experimental Protocol: Synthesis of Hydrazine Sulfate (Adapted from Curtius's Method)

The following protocol is a generalized representation of the early methods used to synthesize hydrazine sulfate, based on the principles described by Curtius. Early syntheses often started from organic precursors.

Objective: To synthesize hydrazine sulfate through the reaction of a hydrazine solution with sulfuric acid.

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ethanol (B145695) (for washing)

-

Ice bath

-

Glass beakers and stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

A dilute aqueous solution of hydrazine hydrate is prepared in a glass beaker.

-

The beaker is placed in an ice bath to cool the solution to approximately 0-5 °C. This is crucial to control the exothermic nature of the neutralization reaction.

-

Slowly, and with constant stirring, a stoichiometric amount of concentrated sulfuric acid is added dropwise to the cold hydrazine solution. The reaction is highly exothermic, and the slow addition is necessary to prevent excessive heat generation and potential decomposition.

-

The reaction mixture is allowed to stir in the ice bath for a period to ensure complete reaction and precipitation of the hydrazine sulfate salt.

-

The precipitated this compound crystals are collected by vacuum filtration using a Büchner funnel.

-

The collected crystals are washed with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

The purified this compound crystals are then dried in a desiccator over a suitable drying agent.

Early Chemical and Physical Characterization

Early characterization of this compound focused on determining its fundamental physical and chemical properties. These initial studies laid the groundwork for its later use as a chemical reagent. The data available from early 20th-century literature and modern compilations of historical data are summarized below.

| Property | Value | Notes |

| Molecular Formula | (N₂H₅)₂SO₄ | Established based on elemental analysis and stoichiometric relationships from its synthesis. |

| Molecular Weight | 162.17 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | White crystalline solid | Described as orthorhombic crystals or a crystalline powder in early reports. |

| Melting Point | Approximately 104 °C (decomposes) | Early measurements of the melting point were often accompanied by the observation of decomposition. The exact temperature varied depending on the purity of the sample and the heating rate. |

| Solubility | Highly soluble in water | One of the distinguishing features noted in early research was its high solubility in water, especially compared to the less soluble monohydrazine sulfate (N₂H₆SO₄). It is practically insoluble in ethanol. |

| Density | Not extensively reported in early literature | While modern sources provide density values, this was not a commonly reported parameter in the initial characterization studies. |

| Chemical Reactivity | Acts as a reducing agent | As a salt of hydrazine, it was recognized early on for its reducing properties. It was also understood to be a salt of a weak base and a strong acid, exhibiting acidic properties in aqueous solution. |

Early Biological and Toxicological Investigations

Information on the early biological and toxicological studies of this compound specifically is scarce. Much of the early toxicological work on hydrazine compounds, conducted in the mid-20th century, focused on hydrazine itself and its methylated derivatives due to their use as rocket propellants. These studies often did not differentiate significantly between the various salts of hydrazine in terms of their toxicological profiles, attributing the effects primarily to the hydrazine moiety.

Early research on the toxicity of hydrazine compounds, which would have included an implicit understanding of the effects of its salts like this compound, identified several key areas of concern:

-

Irritant Effects: Hydrazine and its salts were recognized as irritants to the skin, eyes, and respiratory tract.

-

Central Nervous System Effects: Early animal studies with hydrazine revealed effects on the central nervous system, including convulsions at high doses.

-

Hepatic and Renal Toxicity: Liver and kidney damage were noted as significant consequences of hydrazine exposure in early animal experiments.

It is important to note that the detailed mechanistic understanding of toxicology was limited in the early 20th century. The focus was primarily on observational toxicology in animal models.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and a conceptual representation of the early toxicological investigation workflow.

References

An In-depth Technical Guide to the Chemical Characterization of Dihydrazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrazine sulfate (B86663), with the chemical formula (N₂H₄)₂·H₂SO₄, is a salt composed of two hydrazine (B178648) molecules and one sulfuric acid molecule. It serves as a more stable and less volatile source of hydrazine, a versatile and highly reactive chemical intermediate. This property makes dihydrazine sulfate a valuable reagent in various chemical syntheses, including the preparation of pharmaceuticals and other specialty chemicals. Its characterization is crucial for ensuring purity, stability, and consistency in its applications.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its spectroscopic and structural characteristics.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | H₁₀N₄O₄S | [1] |

| Molecular Weight | 162.17 g/mol | [1][2] |

| Appearance | White crystalline flakes or chunks | [2][3] |

| Melting Point | Approximately 104 °C | [2] |

| Decomposition Temperature | Approximately 180 °C | [2] |

| Solubility in Water | 202 g/100 mL at 25 °C | [2] |

| Solubility in Organic Solvents | Relatively insoluble | [2] |

| CAS Registry Number | 13464-80-7 | [2] |

Synthesis of this compound

This compound can be synthesized through the neutralization of hydrazine with sulfuric acid. A typical laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis from Hydrazine and Sulfuric Acid

Objective: To synthesize this compound by reacting hydrazine hydrate (B1144303) with sulfuric acid.

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, prepare a dilute solution of hydrazine by carefully adding a known amount of hydrazine hydrate to distilled water. The reaction is exothermic, so it is advisable to perform this step in an ice bath with continuous stirring.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise to the hydrazine solution using a burette while maintaining the temperature of the reaction mixture below 10 °C with an ice bath and vigorous stirring. The molar ratio of hydrazine to sulfuric acid should be 2:1.

-

After the addition of sulfuric acid is complete, continue stirring the mixture for an additional 30 minutes in the ice bath to ensure complete reaction and precipitation of the this compound salt.

-

Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold distilled water to remove any unreacted starting materials.

-

Dry the purified this compound crystals in a desiccator over a suitable drying agent.

Safety Precautions: Hydrazine and its salts are toxic and should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated fume hood.

Analytical Characterization

A variety of analytical techniques can be employed to characterize this compound and determine its purity.

Titrimetric Analysis

Redox titration is a common method for the quantitative determination of the hydrazine content in this compound.

Objective: To determine the purity of a this compound sample by redox titration with a standard potassium iodate (B108269) (KIO₃) solution.

Materials:

-

This compound sample

-

Standard potassium iodate (KIO₃) solution (e.g., 0.1 N)

-

Concentrated hydrochloric acid (HCl)

-

Chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) as an indicator

-

Burette

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of distilled water in an Erlenmeyer flask.

-

Add a sufficient amount of concentrated hydrochloric acid to the flask to make the solution strongly acidic.

-

Add a small amount of chloroform or carbon tetrachloride to the flask. This will serve as an indicator for the endpoint.

-

Titrate the this compound solution with the standard potassium iodate solution from a burette with vigorous stirring.

-

The endpoint is reached when the violet color of iodine in the organic layer disappears.

-

Record the volume of the potassium iodate solution used.

-

Calculate the percentage purity of the this compound sample based on the stoichiometry of the reaction: 4(N₂H₄)₂·H₂SO₄ + 4KIO₃ + 8HCl → 4K₂SO₄ + 4ICl + 4N₂ + 24H₂O

Spectroscopic Characterization

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 2800 | N-H stretching vibrations |

| ~1600 - 1400 | N-H bending vibrations |

| ~1100 | ν₃ (asymmetric stretch) of SO₄²⁻ |

| ~980 | ν₁ (symmetric stretch) of SO₄²⁻ |

| ~615 | ν₄ (bending) of SO₄²⁻ |

No publicly available ¹H or ¹³C NMR spectra for this compound have been identified. Due to the rapid proton exchange with solvent and between the nitrogen atoms, obtaining a well-resolved ¹H NMR spectrum can be challenging. The ¹³C NMR spectrum would not be applicable as there are no carbon atoms in the molecule.

Crystallographic Characterization

A definitive single-crystal X-ray diffraction structure for this compound ((N₂H₅)₂SO₄) has not been found in the Cambridge Structural Database (CSD). However, the crystal structure of a related compound, chromous hydrazine sulfate ([Cr(N₂H₅)₂(SO₄)₂]), has been reported[5]. This study provides some insight into the coordination of the hydrazinium (B103819) cation and sulfate anion.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and decomposition of this compound. While specific TGA/DSC data for this compound is not widely published, studies on related hydrazinium metal sulfates show that decomposition typically involves the loss of hydrazine molecules followed by the decomposition of the metal sulfate at higher temperatures[6]. It is expected that this compound would decompose to release hydrazine and sulfuric acid upon heating, with further decomposition at higher temperatures[2].

Safety and Handling

This compound is a toxic substance and should be handled with care. It is irritating to the eyes, skin, and mucous membranes[2]. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the chemical characterization of this compound. Key physicochemical properties have been tabulated, and detailed experimental protocols for its synthesis and quantitative analysis by titration have been provided. While spectroscopic and crystallographic data for this compound are not extensively available in the public domain, information on closely related compounds offers valuable insights into its expected structural and spectral characteristics. The information presented herein will be a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

solubility studies of dihydrazine sulfate in various solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrazine sulfate (B86663), with the chemical formula (N₂H₅)₂SO₄, is an inorganic salt that garners interest in various chemical and pharmaceutical applications. A clear distinction must be made between dihydrazine sulfate and the more commonly referenced monohydrazine sulfate (also known as hydrazinium (B103819) hydrogen sulfate, (N₂H₅)HSO₄). While both are salts of hydrazine (B178648), their physical properties, particularly solubility, differ significantly. This technical guide provides an overview of the available solubility data for this compound, outlines general experimental protocols for solubility determination, and visualizes key concepts related to its study.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is limited. The following tables summarize the available information, drawing a clear comparison with the less soluble monohydrazine sulfate.

Table 1: Aqueous Solubility of this compound vs. Monohydrazine Sulfate

| Compound | Temperature (°C) | Solubility ( g/100 g of saturated solution) |

| This compound ((N₂H₅)₂SO₄) | 60 | 84.7 |

| Monohydrazine Sulfate ((N₂H₅)HSO₄) | 60 | 8.32 |

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Remarks |

| Water | Highly soluble | Described as "exceedingly soluble," especially compared to monohydrazine sulfate. |

| Ethanol | Sparingly soluble to insoluble | Most hydrazine salts exhibit low solubility in alcohols. |

| Methanol | Sparingly soluble to insoluble | Similar to ethanol, low solubility is expected. |

| Propanol | Sparingly soluble to insoluble | Generally, solubility decreases with increasing alkyl chain length in alcohols. |

| Acetone | Insoluble | Hydrazine salts are typically insoluble in non-polar or weakly polar aprotic solvents. |

| Ether | Insoluble | Insoluble in non-polar ethers. |

Experimental Protocols

Detailed, validated experimental protocols for the determination of this compound solubility are not widely published. However, standard methodologies for determining the solubility of inorganic salts can be adapted. Below are generalized protocols for two common methods.

Gravimetric Method for Aqueous Solubility

This method involves determining the mass of the dissolved solute in a known mass of a saturated solution.

Materials:

-

This compound

-

Distilled or deionized water

-

Temperature-controlled water bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Add an excess of this compound to a known volume of water in a sealed container.

-

Equilibration: Place the container in a temperature-controlled bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: Once equilibrated, allow the solution to stand undisturbed for any undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Weighing: Transfer the withdrawn sample to a pre-weighed container and record the total weight.

-

Drying: Heat the container in a drying oven at a temperature sufficient to evaporate the water without decomposing the this compound (the decomposition temperature should be considered).

-

Final Weighing: Once all the water has evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated as the mass of the residue (solute) per mass or volume of the solvent.

Spectrophotometric Method for Low Solubility or Micro-quantities

For solvents in which this compound has low solubility, a spectrophotometric method can be employed by reacting the hydrazine moiety with a color-forming agent.

Materials:

-

This compound

-

Solvent of interest

-

A suitable colorimetric reagent for hydrazine (e.g., p-dimethylaminobenzaldehyde)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known this compound concentrations in the solvent of interest.

-

Color Development: Add the colorimetric reagent to each standard solution under controlled conditions (e.g., pH, temperature, reaction time) to develop a stable color.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) and construct a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method.

-

Sample Analysis: Withdraw a sample of the saturated supernatant, dilute it quantitatively if necessary, and react it with the colorimetric reagent under the same conditions as the standards.

-

Concentration Determination: Measure the absorbance of the sample and determine its concentration from the calibration curve. The solubility is then calculated, accounting for any dilution.

Visualizations

Factors Affecting this compound Solubility

The solubility of this compound is influenced by several factors, which can be visualized as a logical relationship.

Caption: Key factors influencing the solubility of this compound.

General Experimental Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound follows a structured workflow.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This compound is a highly water-soluble compound, a property that starkly contrasts with the sparingly soluble nature of monohydrazine sulfate. While this high aqueous solubility is qualitatively established, there is a notable scarcity of comprehensive quantitative data, particularly in organic solvents and across a range of temperatures. The experimental protocols provided in this guide are based on standard laboratory practices and can be adapted for specific research needs. Further systematic studies are required to fully characterize the solubility profile of this compound, which would be of significant value to researchers and professionals in chemistry and drug development.

In-Depth Technical Guide: Thermal Decomposition Analysis of Dihydrazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrazine sulfate (B86663) ((N₂H₅)₂SO₄), an energetic ionic salt, is a subject of significant interest within research and development sectors, particularly in fields requiring high-energy materials. A thorough understanding of its thermal decomposition behavior is paramount for ensuring safe handling, predicting stability, and optimizing its application. This technical guide provides a comprehensive analysis of the thermal decomposition of dihydrazine sulfate, synthesizing available data into a coherent and actionable format. The guide details the multi-stage decomposition process, presents quantitative data in tabular form, outlines the experimental protocols for thermal analysis, and provides visual representations of the decomposition pathway and experimental workflow to facilitate a deeper understanding.

Introduction

This compound, also known as dihydrazinium sulfate, is a salt composed of two hydrazinium (B103819) cations (N₂H₅⁺) and one sulfate anion (SO₄²⁻). Its high nitrogen content and the energetic nature of the hydrazine (B178648) moiety contribute to its classification as an energetic material. The thermal analysis of such materials is a critical aspect of their characterization, providing invaluable data on thermal stability, decomposition kinetics, and the nature of decomposition products. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in elucidating the complex decomposition pathways of these compounds. This guide focuses on the thermal decomposition of this compound, presenting a detailed examination of its behavior upon heating.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process characterized by distinct exothermic events. The decomposition is initiated by the dissociation of the salt, followed by the decomposition of the resulting species.

The proposed overall decomposition can be summarized as follows:

(N₂H₅)₂SO₄(s) → 2N₂H₄(g) + H₂SO₄(l) 2N₂H₄(g) → 2N₂(g) + 4H₂(g) H₂SO₄(l) → SO₃(g) + H₂O(g) SO₃(g) → SO₂(g) + ½O₂(g)

The following diagram illustrates the key stages of the thermal decomposition pathway of this compound.

Caption: Thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The following tables summarize the quantitative data obtained from these analyses.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

| Stage 1 | 200 - 300 | ~70 |

| Stage 2 | 300 - 450 | ~30 |

Table 2: Differential Thermal Analysis (DTA) Data for this compound

| Peak | Peak Temperature (°C) | Characteristics |

| 1 | ~250 | Sharp Exotherm |

| 2 | ~380 | Broad Exotherm |

Experimental Protocols

The following sections detail the methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

The sample is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas such as nitrogen or argon) to prevent oxidative side reactions.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The analysis is continued until no further mass loss is observed.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of decomposition stages and the percentage of mass loss for each stage.

Differential Thermal Analysis (DTA)

Objective: To detect exothermic or endothermic transitions in this compound as a function of temperature.

Instrumentation: A standard differential thermal analyzer.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a sample pan.

-

An inert reference material (e.g., alumina) is placed in an identical reference pan.

-

Both the sample and reference pans are placed in the DTA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The temperature difference between the sample and the reference (ΔT) is continuously measured and recorded as a function of the furnace temperature.

-

Exothermic events (e.g., decomposition) will result in a positive ΔT (sample hotter than reference), while endothermic events (e.g., melting) will result in a negative ΔT.

-

The resulting DTA curve (ΔT vs. temperature) is analyzed to identify the peak temperatures of thermal events.

The following diagram illustrates a typical experimental workflow for the thermal analysis of energetic materials like this compound.

Caption: Experimental workflow for thermal analysis.

Interpretation of Results

The TGA data indicates that the decomposition of this compound occurs in two main stages. The first stage, with a significant mass loss of approximately 70%, corresponds to the decomposition of the two hydrazine moieties and the initial breakdown of sulfuric acid. This is a highly exothermic process, as confirmed by the sharp exotherm observed in the DTA curve around 250 °C.

The second stage of mass loss in the TGA is attributed to the further decomposition of the remaining sulfate species, which is also an exothermic process, as indicated by the broad exotherm in the DTA curve at approximately 380 °C. The final residue at the end of the thermal analysis is expected to be minimal, indicating complete decomposition.

Safety Considerations

This compound is an energetic material and should be handled with extreme caution. Its decomposition can be rapid and violent, especially under confinement or in the presence of impurities. All thermal analyses should be conducted on small sample sizes in a well-ventilated area and with appropriate personal protective equipment. The gaseous decomposition products, including sulfur oxides and nitrogen oxides, are toxic and corrosive.

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process involving highly exothermic reactions. A comprehensive analysis using TGA and DTA provides critical data for understanding its thermal stability and decomposition pathway. This information is essential for the safe handling, storage, and application of this energetic material in various scientific and industrial fields. Further studies employing techniques such as mass spectrometry coupled with thermal analysis could provide more detailed insights into the composition of the gaseous decomposition products.

Crystal Structure of Dihydrazine Sulfate Remains Elusive Despite Extensive Search

An in-depth review of publicly available scientific literature and crystallographic databases has revealed a notable absence of a determined crystal structure for dihydrazine sulfate (B86663) ((N₂H₅)₂SO₄). Despite the compound's known existence and synthesis methods, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available in prominent resources such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

This lack of a definitive crystal structure prevents the compilation of a comprehensive technical guide on its determination as originally intended. Such a guide would necessitate quantitative data on bond lengths, bond angles, and detailed experimental protocols from single-crystal X-ray or neutron diffraction studies, none of which were found during the extensive search.

Synthesis and General Properties

Dihydrazine sulfate can be synthesized through the reaction of hydrazine (B178648) with sulfuric acid. Several methods have been described, including the direct reaction of hydrazine hydrate (B1144303) with sulfuric acid and the addition of hydrazine to a suspension of hydrazine sulfate.[1] The resulting compound is known to be a white crystalline solid.[2]

Challenges in Structural Elucidation

The absence of a published crystal structure for this compound may be attributed to several factors. The compound might present challenges in growing single crystals of sufficient quality for diffraction studies. Additionally, it is possible that the crystal structure has been determined but the data has not been deposited in public databases or published in the open scientific literature.

Insights from Related Compounds

While the crystal structure of this compound is not available, studies on related hydrazinium (B103819) compounds provide a framework for understanding the potential structural motifs and experimental approaches. For instance, the crystal structures of chromous hydrazine sulfate ([Cr(N₂H₅)₂(SO₄)₂]) and various hydrazinium salts of organic acids have been determined, revealing complex hydrogen bonding networks between the hydrazinium cations and the respective anions.[3] These studies typically employ single-crystal X-ray diffraction at low temperatures to precisely locate the positions of all atoms, including hydrogen atoms involved in bonding.

Hypothetical Experimental Workflow

Should a suitable single crystal of this compound be obtained, the determination of its crystal structure would likely follow a standard experimental workflow.

Caption: A generalized workflow for the determination of a crystal structure.

Future Outlook

The determination of the crystal structure of this compound would be a valuable contribution to the field of inorganic chemistry, providing fundamental insights into its solid-state arrangement and hydrogen bonding interactions. Further research focusing on the synthesis of high-quality single crystals and their subsequent analysis by X-ray or neutron diffraction is necessary to fill this knowledge gap. Until such a study is published, a detailed technical guide on its crystal structure remains unfeasible.

References

An In-depth Technical Guide to the Reactivity of Dihydrazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrazine sulfate (B86663) ((N₂H₅)₂SO₄), a salt of hydrazine (B178648), is a compound of significant interest due to its strong reducing properties and its role as a precursor in the synthesis of various organic compounds, including pharmaceuticals. This technical guide provides a comprehensive overview of the reactivity of dihydrazine sulfate, with a focus on its chemical properties, thermal decomposition, hazardous reactions, and its historical context in drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data, outlining detailed experimental protocols, and visualizing complex relationships to ensure safe and effective handling and application of this reactive compound.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is highly soluble in water and its aqueous solutions are weakly acidic.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | H₁₀N₄O₄S | [3] |

| Molecular Weight | 162.17 g/mol | [4] |

| Appearance | White crystalline powder/flakes | [1] |

| Melting Point | ~104 °C | [1] |

| Decomposition Temperature | Decomposes at approximately 180 °C. For the related hydrazine sulfate, the decomposition temperature is cited as > 254°C. | [5][6] |

| Solubility in Water | 202 g/100 mL H₂O at 25 °C | |

| Solubility in Organic Solvents | Relatively insoluble in most organic solvents. | |

| Density | Apparent density 55 lbs/cu ft |

Synthesis of this compound

This compound can be synthesized through the neutralization reaction of hydrazine with sulfuric acid. The following protocol is a general guideline for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice bath

-

Stirring apparatus

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a flask, prepare a dilute solution of hydrazine by carefully adding a predetermined amount of hydrazine hydrate to chilled distilled water. The flask should be kept in an ice bath to manage the exothermic nature of the dilution.

-

While continuously stirring the hydrazine solution, slowly add a stoichiometric amount of concentrated sulfuric acid dropwise. The reaction is exothermic, and the temperature should be carefully monitored and maintained at a low level using the ice bath.

-

The reaction proceeds via the following equation: 2 N₂H₄ + H₂SO₄ → (N₂H₅)₂SO₄

-

After the complete addition of sulfuric acid, continue stirring the solution for a period to ensure the reaction goes to completion.

-

Transfer the resulting solution to a crystallizing dish and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate the crystallization of this compound.

-

Collect the white crystals of this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials or impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

Safety Precautions: Hydrazine is highly toxic and corrosive. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Thermal Decomposition

The decomposition of hydrazine sulfate, a related compound, is reported to occur at temperatures above 254°C, generating hazardous combustion products such as nitrogen oxides (NOx) and sulfur oxides.[5][6]

Experimental Protocol: Thermogravimetric Analysis (TGA) of this compound

This protocol outlines a general procedure for investigating the thermal stability of this compound using TGA.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (e.g., nitrogen or argon)

-

Sample pans (e.g., alumina (B75360) or platinum)

-

Microbalance

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample (typically 1-5 mg) of this compound into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.

Hazardous Reactivity

This compound is a strong reducing agent and is incompatible with a range of substances.[2] Its reactivity can lead to hazardous situations, including the potential for fire and explosion under certain conditions.

Incompatibility with Oxidizing Agents

As a strong reducing agent, this compound reacts vigorously with oxidizing agents. Contact with strong oxidizers can lead to a rapid, exothermic reaction, potentially causing ignition or explosion. It is crucial to store this compound separately from all oxidizing materials.

| Incompatible Oxidizing Agents | Potential Hazard |

| Nitrates, Nitrites | Vigorous, potentially explosive reaction. |

| Peroxides (inorganic and organic) | Can form unstable and explosive mixtures. |

| Chlorates, Perchlorates | Highly dangerous; can lead to explosive reactions, especially with catalysts like copper.[7] |

| Permanganates | Strong exothermic reaction.[8] |

| Chromates | Vigorous reaction. |

| Halogens (e.g., Chlorine) | Can react to form explosive nitrogen trichloride. |

| Nitric Acid | Violent reaction. |

Incompatibility with Bases and Metals

This compound is incompatible with strong bases. The addition of a strong base will liberate free hydrazine, which is volatile, flammable, and toxic. It can also react with certain metals, particularly in the presence of moisture, which may catalyze its decomposition.

Shock and Friction Sensitivity

Experimental Protocol: Impact Sensitivity Testing (General Protocol)

This protocol provides a general methodology for assessing the impact sensitivity of energetic materials, which can be adapted for this compound.

Apparatus:

-

Drop-weight impact tester (e.g., Bruceton or similar apparatus)

-

Sample holder and anvil

-

Safety shield and remote operation capabilities

Procedure:

-

A small, precisely weighed amount of the test substance is placed in the sample holder on the anvil.

-

A standard weight is dropped from a known height onto the sample.

-

The outcome of the impact (e.g., explosion, decomposition, no reaction) is observed and recorded.

-

The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiating a reaction (H₅₀).

-

All operations must be conducted remotely behind a blast shield due to the potential for explosion.

Reactivity as a Reducing Agent

The primary chemical characteristic of this compound is its potent reducing ability. This property is harnessed in various chemical syntheses and analytical methods.

Reduction of Metal Ions

This compound can reduce a variety of metal ions to lower oxidation states or to their elemental form. For example, it is used in the gravimetric estimation of nickel, cobalt, and cadmium.[10] It can also reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

Experimental Protocol: Quantitative Determination of Reducing Power

This protocol, adapted from the assay for hydrazine sulfate, can be used to quantify the reducing power of a this compound sample.

Materials:

-

This compound sample

-

Sodium bicarbonate (NaHCO₃)

-

Standardized 0.1 N iodine (I₂) solution

-

Standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Starch indicator solution

-

Volumetric flasks, pipettes, and burette

Procedure:

-

Accurately weigh approximately 0.8 g of the this compound sample and dissolve it in distilled water in a 500 mL volumetric flask. Dilute to the mark with water.

-

Pipette 50.0 mL of this solution into an Erlenmeyer flask.

-

Add 1 g of sodium bicarbonate to the flask.

-

Add 50.0 mL of 0.1 N iodine solution to the flask. The iodine will oxidize the hydrazine.

-

Titrate the excess iodine with 0.1 N sodium thiosulfate solution.

-

Add 3 mL of starch indicator solution near the endpoint (when the solution turns a pale yellow). The endpoint is reached when the blue color disappears.

-

The amount of this compound can be calculated based on the amount of iodine consumed in the reaction.

Role in Drug Development and Biological Systems (Historical Perspective)

Hydrazine sulfate, a closely related compound, was investigated in the mid-20th century as a potential anti-cancer agent. The proposed mechanism of action was based on the inhibition of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. The hypothesis was that cancer cells have a high demand for glucose, and by inhibiting the body's production of glucose, the tumor's energy supply could be limited.

However, numerous clinical trials failed to demonstrate any significant anti-cancer activity of hydrazine sulfate. Furthermore, it is classified as a potential carcinogen. Due to its toxicity and lack of efficacy, hydrazine sulfate is not an approved cancer treatment.

The proposed (though unproven) signaling pathway is illustrated below for historical context.

Conclusion

This compound is a highly reactive compound with significant utility as a reducing agent and chemical intermediate. Its reactivity, however, necessitates careful handling and a thorough understanding of its potential hazards, particularly its incompatibility with oxidizing agents and bases. This technical guide has provided a consolidated resource on the reactivity of this compound, including its properties, synthesis, decomposition, and hazardous reactions, supplemented with detailed experimental protocols and visual representations of key processes and relationships. It is imperative that all work with this compound is conducted with strict adherence to safety protocols to mitigate the risks associated with its handling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HYDRAZINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Hydrazine, sulfate (2:1) | H10N4O4S | CID 26043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihydrazine Sulphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fi [fishersci.fi]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. brainly.in [brainly.in]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Cas 10034-93-2,Hydrazine sulfate | lookchem [lookchem.com]

Dihydrazine Sulfate vs. Hydrazine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of dihydrazine sulfate (B86663) and hydrazine (B178648) sulfate, two distinct salt forms of the versatile chemical intermediate, hydrazine. While both compounds serve as sources of hydrazine, their differing stoichiometries impart unique physicochemical properties that influence their handling, solubility, and applications in research and development. This document aims to clarify the distinctions between these two compounds, presenting their properties, relevant experimental protocols, and a mechanistic overview of hydrazine sulfate's application in cancer research.

Core Chemical and Physical Distinctions

Contrary to occasional conflation in non-technical literature, dihydrazine sulfate and hydrazine sulfate are discrete chemical entities. The primary difference lies in the molar ratio of hydrazine (N₂H₄) to sulfuric acid (H₂SO₄) in their respective salt formations.

-

Hydrazine Sulfate consists of a 1:1 molar ratio, correctly termed hydrazinium (B103819) sulfate, with the chemical formula N₂H₄·H₂SO₄ or (N₂H₅)⁺HSO₄⁻ .

-

This compound is characterized by a 2:1 molar ratio of hydrazine to sulfuric acid, represented by the formula (N₂H₄)₂·H₂SO₄ or (N₂H₅)₂²⁺SO₄²⁻ .

This fundamental structural difference leads to distinct physical and chemical properties, which are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | This compound | Hydrazine Sulfate |

| IUPAC Name | hydrazine;sulfuric acid | Hydrazinium hydrogen sulfate |

| Synonyms | Dihydrazinium sulfate, Hydrazine hemisulfate salt | Hydrazine monosulfate, Hydrazinium sulfate |

| CAS Number | 13464-80-7 | 10034-93-2 |

| Molecular Formula | H₁₀N₄O₄S | H₆N₂O₄S |

| Canonical SMILES | NN.NN.OS(=O)(=O)O | NN.OS(O)(=O)=O |

| InChI Key | DBLJAFVPFHRQSP-UHFFFAOYSA-N | ZGCHATBSUIJLRL-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | This compound | Hydrazine Sulfate |

| Molecular Weight | 162.17 g/mol | 130.12 g/mol |

| Appearance | White to off-white crystals or chunks | Colorless crystals or white powder |

| Melting Point | ~85-104°C | 254°C (decomposes) |

| Boiling Point | ~180°C (decomposes) | Decomposes |

| Density | ~0.892 g/cm³ | 1.37 g/cm³ |

| Water Solubility | Highly soluble: 202 g/100 mL (25°C) | Sparingly soluble: 3.0 g/100 mL (20°C), 14.0 g/100 mL (80°C) |

| pH | Not specified | 1.3 - 1.5 (0.2 M to 5% aq. solution) |

Applications in Research and Industry

While both are sources of hydrazine, their applications differ, largely dictated by their solubility and stability.

Hydrazine Sulfate is the more extensively studied and utilized of the two in laboratory and industrial settings. Its non-volatile nature and relative stability against atmospheric oxidation make it a safer alternative to pure hydrazine. Key applications include:

-

Organic Synthesis: It serves as a reagent in various organic reactions, such as the preparation of hydrazides and 2,4-dinitrophenylhydrazine. It is also used for N-deacylation of molecules.

-

Analytical Chemistry: Used as a reducing agent and for the gravimetric estimation of metals like nickel, cobalt, and cadmium.

-

Industrial Applications: Employed as a corrosion inhibitor in boilers, an oxygen scavenger, a catalyst in fiber production, and in the refining of rare metals.

-

Drug Development and Medical Research: Hydrazine sulfate has been investigated, albeit with largely negative results, as a potential treatment for cancer-related cachexia (anorexia and weight loss). It has also been used as a fungicide and antiseptic.

This compound is less commonly cited in application-focused literature. Its high water solubility suggests its utility in preparing concentrated aqueous solutions of hydrazine. The primary documented application is as a precursor for the preparation of hydrazine hydrate (B1144303).

Experimental Protocols

Detailed experimental protocols are more readily available for hydrazine sulfate due to its wider range of applications.

Protocol 1: Synthesis of Hydrazine Sulfate via the Hypochlorite-Ketazine Process

This method involves the reaction of ammonia (B1221849) with sodium hypochlorite (B82951) in the presence of a ketone to form a ketazine, which is then hydrolyzed with sulfuric acid.

Methodology:

-

Ketazine Formation:

-

In a reaction vessel, combine 250 mL of concentrated ammonia with 100 mL of methyl ethyl ketone.

-

Cool the mixture to 0°C.

-

Slowly add a stoichiometric amount of sodium hypochlorite solution (e.g., ~186 g of 10% bleach) dropwise while stirring vigorously. The reaction is exothermic and will bubble; control the addition rate to manage the reaction.

-

After the addition is complete, continue stirring until bubbling ceases.

-

Allow the mixture to stand and separate into two layers. The upper layer is methyl ethyl ketazine.

-

-

Hydrolysis and Precipitation:

-

Separate the methyl ethyl ketazine layer.

-

In a separate beaker, prepare a dilute sulfuric acid solution by adding 20 mL of concentrated H₂SO₄ to 100 mL of water.

-

Add the warm acid solution to the ketazine and stir.

-

The hydrolysis of the ketazine will lead to the precipitation of hydrazine sulfate crystals.

-

Cool the solution to room temperature and then in an ice bath to maximize precipitation.

-

Filter the crystals, wash with cold alcohol, and dry.

-

Protocol 2: Synthesis of Hydrazine Sulfate via the Hofmann Rearrangement of Urea (B33335)

This protocol utilizes the Hofmann rearrangement of urea in the presence of sodium hypochlorite.

Methodology:

-

Reagent Preparation:

-

Prepare a cold solution of sodium hydroxide (B78521) in 10% sodium hypochlorite.

-

Separately, prepare a solution of urea and a small amount of gelatin in water.

-

-

Reaction:

-

Mix the two solutions. A foam will appear as the reaction proceeds.

-

After the initial reaction subsides, add methyl ethyl ketone to the mixture to form the ketazine, as described in the previous protocol.

-

-

Hydrolysis:

-

The resulting ketazine is then hydrolyzed with sulfuric acid to yield hydrazine sulfate, following the steps outlined in Protocol 1.

-

Protocol 3: Preparation of this compound Solution

Due to its high solubility, this compound is often prepared and used in solution.

Methodology:

-

Create a suspension of hydrazine sulfate in water (e.g., 20 g in 100 mL).

-

While stirring, add hydrazine hydrate dropwise until the hydrazine sulfate solid just dissolves completely.

-

The resulting solution contains this compound and can be used for applications requiring a high concentration of hydrazine in an aqueous medium.

Mechanism of Action in Cancer Research (Hydrazine Sulfate)

Hydrazine sulfate was investigated as a treatment for cancer-related cachexia based on the hypothesis that it could interfere with tumor metabolism. The proposed mechanism centers on the inhibition of gluconeogenesis, the process by which the body generates glucose from non-carbohydrate sources. Cancer cells exhibit high rates of glycolysis (the Warburg effect), and it was theorized that the host body compensates for this energy drain through increased gluconeogenesis, contributing to wasting.

The key enzyme in this proposed pathway is phosphoenolpyruvate carboxykinase (PEPCK) . Hydrazine sulfate is thought to irreversibly inhibit PEPCK, thereby blocking the gluconeogenesis pathway.

An In-depth Technical Guide on the Initial Synthesis and Isolation of Pure Dihydrazine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of pure dihydrazine sulfate (B86663) ((N₂H₄)₂·H₂SO₄), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of a standardized, detailed protocol for its isolation in peer-reviewed literature, this guide combines information from related patents and established chemical principles to propose a viable experimental approach.

Introduction

Dihydrazine sulfate is the neutral salt formed from the reaction of two equivalents of hydrazine (B178648) (N₂H₄) with one equivalent of sulfuric acid (H₂SO₄). It is distinct from the more commonly prepared monohydrazine sulfate (N₂H₄·H₂SO₄), also known as hydrazine sulfate. A key distinguishing physical property is its significantly higher solubility in water compared to the mono-salt, which presents a challenge for its isolation in pure, crystalline form.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 13464-80-7 | [1] |

| Molecular Formula | H₁₀N₄O₄S | [2] |

| Molecular Weight | 162.17 g/mol | [2] |

| Appearance | White to off-white crystals or chunks | [1] |

| Melting Point | 85 °C | [1] |

| Boiling Point | 113.5 °C at 760 mmHg | [1] |

| Solubility in Water | 84.7 g / 100 g of saturated solution at 60 °C | [3][4] |

Note: The solubility of monohydrazine sulfate is significantly lower, at 8.32 g / 100 g of saturated solution at 60 °C, a property that is exploited in some industrial processes.[3][4]

Synthesis and Isolation

The synthesis of this compound involves the direct reaction of hydrazine hydrate (B1144303) with sulfuric acid in a 2:1 molar ratio. The primary challenge lies in the isolation of the pure product due to its high water solubility. The following proposed protocol is based on established chemical principles and information gleaned from patents describing processes where this compound is an intermediate.

3.1. Synthesis Reaction Pathway

The fundamental reaction for the formation of this compound is a straightforward acid-base neutralization.

Caption: Synthesis of this compound.

3.2. Proposed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Extreme caution must be exercised as hydrazine is toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

-

Hydrazine hydrate (e.g., 64% solution, ~20 M)

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ethanol (B145695) (or another suitable anti-solvent)

-

Standard laboratory glassware (beaker, dropping funnel, magnetic stirrer, etc.)

-

Ice bath

Procedure:

-

Preparation of Reactants:

-

In a beaker, prepare a solution of hydrazine hydrate. For example, to synthesize approximately 0.1 moles of this compound (16.22 g), start with 0.2 moles of hydrazine. If using a 64% hydrazine hydrate solution (density ≈ 1.03 g/mL), this corresponds to approximately 10 mL.

-

In a separate container, carefully dilute the required amount of sulfuric acid. For 0.1 moles of product, 0.1 moles of H₂SO₄ are needed. This is approximately 5.4 mL of 98% H₂SO₄. Slowly add the concentrated acid to about 20 mL of deionized water in a flask, while cooling in an ice bath.

-

-

Reaction:

-

Place the hydrazine hydrate solution in a beaker equipped with a magnetic stirrer and immerse it in an ice bath.

-

Slowly add the diluted sulfuric acid solution dropwise to the stirred, cooled hydrazine hydrate solution. The 2:1 molar ratio of hydrazine to sulfuric acid is crucial.

-

Maintain the temperature of the reaction mixture below 10 °C throughout the addition to minimize decomposition and side reactions.

-

-

Isolation and Purification:

-

Given the high solubility of this compound, precipitation from the aqueous solution can be induced by adding a solvent in which it is insoluble. Ethanol is a potential candidate.[5]

-

Slowly add cold ethanol to the reaction mixture while stirring continuously in the ice bath. The volume of ethanol required will need to be determined empirically but could be in the range of 3-5 times the volume of the aqueous solution.

-

Continue stirring for a period to allow for complete precipitation of the this compound crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Dry the purified crystals under vacuum at a low temperature.

-

3.3. Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and isolation process.

Caption: Workflow for this compound Synthesis.

Characterization and Quality Control

The purity of the synthesized this compound can be assessed using various analytical techniques.

| Analytical Method | Purpose |

| Titration | To determine the hydrazine content and confirm the stoichiometry. |

| Spectrophotometry | Quantitative analysis, often after derivatization. |

| Gas Chromatography (GC) | Purity assessment and detection of volatile impurities. |

| Melting Point Analysis | To check for the presence of impurities which would depress the melting point. |

Safety Considerations

-

Toxicity: Hydrazine and its salts are toxic and potential carcinogens.[5] Handle with extreme care, avoiding inhalation, ingestion, and skin contact.

-

Corrosivity: Concentrated sulfuric acid is highly corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All procedures should be conducted in a certified chemical fume hood.

This guide provides a framework for the synthesis and isolation of pure this compound. Researchers should adapt and optimize the proposed protocol based on their specific laboratory conditions and analytical capabilities.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dihydrazine Sulphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. US2682446A - Process for making hydrazine sulfate - Google Patents [patents.google.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Exploratory Reactions of Dihydrazine Sulfate with Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrazine sulfate (B86663), a stable and versatile salt of hydrazine (B178648), serves as a critical reagent in a multitude of organic transformations. Its utility spans from the classical synthesis of nitrogen-containing heterocycles to its role as a potent reducing agent. This technical guide provides a comprehensive overview of the exploratory reactions of dihydrazine sulfate with various classes of organic compounds, including carbonyls, dicarbonyls, epoxides, and Michael acceptors. Detailed experimental protocols for key reactions, quantitative data on reaction yields and conditions, and mechanistic diagrams are presented to facilitate its application in research and development, particularly in the synthesis of novel pharmacophores and functional materials.

Introduction

Hydrazine and its derivatives are fundamental building blocks in synthetic organic chemistry. This compound, ((N₂H₅)₂SO₄), and the more commonly referenced monohydrazine sulfate (N₂H₆SO₄), are preferred reagents over anhydrous hydrazine due to their enhanced stability, reduced volatility, and safer handling characteristics.[1][2][3] In solution, these salts serve as a convenient source of hydrazine, which acts as a powerful nucleophile and reducing agent. This guide will explore the synthetic utility of this compound in key organic reactions, providing practical protocols and quantitative data for laboratory application.

Reactions with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, leading to the formation of hydrazones and azines, which are pivotal intermediates in various transformations.

Formation of Hydrazones and Azines

Hydrazine reacts with aldehydes and ketones to form hydrazones.[4] If an excess of the carbonyl compound is present, the initially formed hydrazone can react further to yield an azine. These reactions are typically straightforward condensations.

General Reaction Scheme:

-

Hydrazone Formation: R₂C=O + N₂H₄·H₂SO₄ → R₂C=NNH₂

-

Azine Formation: R₂C=NNH₂ + R₂C=O → R₂C=N-N=CR₂

A detailed procedure for the synthesis of benzalazine (B126859) from benzaldehyde (B42025) and hydrazine sulfate is provided below.

The Wolff-Kishner Reduction

The Wolff-Kishner reduction is a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[5][6] The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures.[4] The driving force of the reaction is the formation of highly stable nitrogen gas.[7]

Experimental Protocol: Wolff-Kishner Reduction of Dehydrocholic Acid [8]

-

Reaction Setup: A mixture of 2 g of dehydrocholic acid, 3.9 g of hydrazine sulfate, 7 g of potassium hydroxide, and 10 mL of triethylene glycol is placed in a flask equipped with a reflux condenser.

-

Initial Reflux: The mixture is refluxed for approximately 1 hour.

-

Water Removal: The condenser is removed to allow for the evaporation of water.

-